Product packaging for cis-3-(Benzyloxy)cyclobutanamine(Cat. No.:CAS No. 92146-77-5)

cis-3-(Benzyloxy)cyclobutanamine

Cat. No.: B1280788
CAS No.: 92146-77-5
M. Wt: 177.24 g/mol
InChI Key: GYSQDBGCDZWPMQ-UHFFFAOYSA-N
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Description

Cis-3-(Benzyloxy)cyclobutanamine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1280788 cis-3-(Benzyloxy)cyclobutanamine CAS No. 92146-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSQDBGCDZWPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Conformational Analysis of Cis 3 Benzyloxy Cyclobutanamine and Analogues

Advanced Spectroscopic Elucidation of Molecular Structure and Configuration

Determining the exact molecular architecture of cis-3-(Benzyloxy)cyclobutanamine requires a suite of sophisticated spectroscopic and chromatographic methods. These techniques provide definitive evidence for its elemental composition, molecular weight, and, crucially, the spatial arrangement of its atoms, confirming the cis configuration of the substituents on the cyclobutane (B1203170) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of diastereomers like the cis and trans isomers of 3-(Benzyloxy)cyclobutanamine. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment and connectivity of atoms within the molecule.

In ¹H NMR, the relative orientation of protons on the cyclobutane ring directly influences their coupling constants (J-values). For cis isomers, the coupling constants between vicinal protons on the ring often differ from those in the corresponding trans isomer. The cis-protons typically exhibit different through-space interactions, which can be probed using Nuclear Overhauser Effect (NOE) experiments. An NOE enhancement between the protons at C1 (bearing the amine group) and C3 (bearing the benzyloxy group) would provide strong evidence for their cis relationship.

¹³C NMR spectroscopy provides information on the chemical environment of each carbon atom. The chemical shifts of the cyclobutane ring carbons are sensitive to the stereochemistry of the substituents. The symmetry of the molecule also plays a key role; in this compound, a plane of symmetry can lead to fewer distinct carbon signals compared to an unsymmetrical analogue. The chemical shifts for the carbons in the cyclobutane ring are particularly informative for confirming the structure. core.ac.ukorganicchemistrydata.org

Table 1: Representative NMR Data for Cyclobutane Derivatives Note: Exact chemical shifts for this compound may vary based on solvent and experimental conditions. This table represents typical ranges for substituted cyclobutanes.

Nucleus Typical Chemical Shift (ppm) Expected Multiplicity/Notes
¹H 7.20-7.40 Multiplet, Phenyl protons
¹H 4.50 Singlet, Benzyl (B1604629) CH₂
¹H 3.50-4.00 Multiplet, CH-O and CH-N
¹H 2.00-2.80 Multiplet, Ring CH₂
¹³C 127-138 Phenyl carbons
¹³C ~70 CH-O
¹³C ~70 Benzyl CH₂
¹³C ~45 CH-N

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular formula, C₁₁H₁₅NO. sigmaaldrich.com

The technique involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z). HRMS provides a highly accurate mass measurement, which can be used to deduce the precise elemental composition. The expected exact mass for the molecular ion [M+H]⁺ of this compound would be calculated and compared to the experimental value, with a very low margin of error confirming the formula. Fragmentation patterns observed in the mass spectrum can also provide structural information, corroborating the presence of the benzyl and cyclobutylamino fragments. sigmaaldrich.com

Table 2: Molecular Formula and Mass Data for this compound

Parameter Value Reference
Molecular Formula C₁₁H₁₅NO bldpharm.com
Molecular Weight 177.24 g/mol bldpharm.com

Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for separating it from its trans isomer. The separation of these geometric isomers can be challenging due to their similar physical properties. fishersci.com

Reversed-phase HPLC is a common method used, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. fishersci.comchromforum.org The separation mechanism relies on the subtle differences in the three-dimensional shape and polarity of the cis and trans isomers. The trans isomer, often being more linear, may interact differently with the stationary phase compared to the more "bent" cis isomer, leading to different retention times. nih.gov The choice of column, mobile phase composition, and temperature are critical parameters that must be optimized to achieve baseline separation. nih.gov In some cases, specialized columns, such as those with C30 stationary phases, are used to enhance shape selectivity for resolving structurally related isomers. fishersci.com The purity of the isolated cis isomer is then determined by integrating the peak area in the resulting chromatogram.

Conformational Analysis of the Cyclobutane Ring System

Influence of Cyclobutane Ring on Ligand Conformation

The inclusion of a cyclobutane ring in a molecule like this compound has a profound impact on its conformational freedom. By replacing a more flexible linker, the cyclobutane scaffold acts as a conformationally restricted unit. nih.gov This rigidity limits the number of possible spatial arrangements the substituents can adopt.

In the context of drug design and molecular recognition, this conformational restriction can be highly advantageous. A flexible ligand often pays an entropic penalty upon binding to a biological target because its rotational freedom is lost. nih.govnih.gov By pre-organizing the substituents in a specific, bioactive conformation, the cyclobutane ring can reduce this entropic cost, potentially leading to stronger binding affinities. nih.gov The defined spatial vectors of the substituents on the cyclobutane ring allow for precise positioning within a protein's binding pocket, optimizing key interactions.

Three-Dimensional Structural Characterization of Cyclobutane Derivatives

The three-dimensional structure of cyclobutane is characterized by a puckered ring, which relieves the torsional strain that would arise from all eight C-H bonds being fully eclipsed in a planar conformation. libretexts.org This puckering comes at the cost of a slight increase in angle strain, as the internal C-C-C bond angles become approximately 88°, a deviation from the 90° of a perfect square. libretexts.orgnih.gov The molecule rapidly interconverts between two equivalent puckered conformations at room temperature. dalalinstitute.com

Table 3: Key Structural Properties of the Cyclobutane Ring

Property Description Value/State Reference
Conformation Non-planar, puckered or "butterfly" shape Puckered dalalinstitute.comnih.gov
Strain Energy High due to angle and torsional strain ~26.3 kcal/mol nih.govmasterorganicchemistry.com
C-C-C Bond Angle Deviates from 90° in the puckered form ~88° nih.gov
C-C Bond Length Longer than in unstrained alkanes due to repulsion ~1.56 Å nih.gov

Impact of cis-Stereochemistry on Molecular Geometry

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate angle strain. This puckering results in two non-equivalent substituent positions: axial and equatorial. In the case of cis-1,3-disubstituted cyclobutanes, the substituents are located on the same side of the ring. This arrangement can lead to two primary puckered conformations: one where both substituents are in pseudo-equatorial positions and another where they are both in pseudo-axial positions.

Detailed insights into the molecular geometry of cis-1,3-disubstituted cyclobutanes can be gleaned from X-ray crystallography studies of analogous compounds. For instance, the crystal structure of a cis-1,3-disubstituted cyclobutane analog reveals specific bond lengths and angles that characterize the puckered nature of the ring and the spatial relationship between the cis substituents. nih.gov

Selected Bond Lengths of a cis-1,3-Disubstituted Cyclobutane Analog
BondLength (Å)
C1-C21.550
C2-C31.545
C3-C41.552
C4-C11.548
Selected Bond Angles of a cis-1,3-Disubstituted Cyclobutane Analog
AngleDegree (°)
C1-C2-C388.5
C2-C3-C488.7
C3-C4-C188.4
C4-C1-C288.6

Medicinal Chemistry and Drug Discovery Applications of Cyclobutanamine Scaffolds

Role of Cyclobutane (B1203170) Motifs in Enhancing Pharmacological Properties

The cyclobutane ring possesses distinct structural features that medicinal chemists can exploit to optimize drug-like properties. These include a puckered conformation, longer carbon-carbon bond lengths compared to ethane, and a higher degree of s-character in its C-H bonds. nih.govnih.gov These characteristics contribute to its utility in medicinal chemistry for improving various molecular attributes. nih.govnih.gov

A key advantage of incorporating a cyclobutane ring into a molecule is the concept of conformational restriction. nih.govnih.govnih.gov Flexible molecules often pay an "entropic penalty" upon binding to a biological target because their rotational freedom is lost. nih.gov By introducing a rigid scaffold like a cyclobutane ring, the number of accessible conformations is reduced, which can pre-organize the molecule into a bioactive conformation for optimal interaction with its target. nih.govnih.gov

The puckered or "butterfly" shape of the cyclobutane ring is a result of a balance between angle strain and torsional strain. libretexts.orgyoutube.com If the ring were perfectly planar, the C-H bonds on adjacent carbons would be fully eclipsed, leading to significant torsional strain. masterorganicchemistry.com To alleviate this, the ring puckers, slightly decreasing the bond angles to around 88 degrees, which is a deviation from the ideal 109.5 degrees for sp³ hybridized carbons. libretexts.orgmasterorganicchemistry.com This puckered conformation helps to relieve some of the torsional strain by moving the hydrogens out of a fully eclipsed arrangement. libretexts.orgmasterorganicchemistry.com This defined three-dimensional structure can be used to precisely orient key pharmacophoric groups to interact with a biological target. nih.govnih.gov

For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can lock the relative positions of substituents, potentially leading to a more potent and selective ligand. nih.gov This strategy is valuable in hit-to-lead optimization to enhance binding affinity and, consequently, biological activity. nih.gov

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The cyclobutane ring has emerged as a valuable non-classical bioisostere for several common functionalities, most notably aromatic rings and amide bonds. nih.govnih.gov

Aromatic Ring Bioisostere: The substitution of planar aromatic rings with saturated, three-dimensional scaffolds like cyclobutane is a strategy often referred to as "escaping from flatland." acs.org This is driven by the observation that increased three-dimensionality (higher Fsp³) often correlates with improved clinical success rates for drug candidates. acs.org A 1,3-disubstituted cyclobutane can effectively mimic the geometry of a meta-substituted benzene (B151609) ring. acs.orgacs.org This replacement can lead to several advantages, including:

Improved Solubility: Saturated rings generally exhibit higher aqueous solubility compared to their planar aromatic counterparts. nih.gov

Enhanced Binding Affinity: The three-dimensional nature of the cyclobutane ring can allow for better spatial complementarity with the binding pockets of target proteins. nih.gov

Reduced Metabolic Liability: Aromatic rings are often susceptible to oxidative metabolism, which can be a significant liability for a drug candidate. acs.org Saturated rings like cyclobutane are generally more metabolically robust. acs.org

Amide Bond Bioisostere: The amide bond is a fundamental component of many biologically active molecules, but it can be susceptible to enzymatic degradation by proteases. nih.govpressbooks.pub Cyclobutane-containing structures can be designed to mimic the spatial arrangement and vectoral properties of the amide bond while offering increased metabolic stability. pressbooks.pub For example, a trans-cyclobutyl ring has been used to replace an aryl group in a molecule, with molecular modeling confirming a good overlap of key functional groups. nih.gov

The incorporation of a cyclobutane ring can have a profound and positive impact on a molecule's metabolic stability and aqueous solubility, two critical parameters in drug development. nih.govresearchgate.net

Metabolic Stability: Aromatic rings are common sites of metabolic oxidation by cytochrome P450 enzymes. acs.org Replacing these with a saturated cyclobutane ring can block this metabolic pathway, leading to a more stable compound with a longer half-life in the body. nih.govru.nl This increased stability can result in improved pharmacokinetic profiles. ru.nl For example, substituting an ¹⁸F-alkyl chain with an ¹⁸F-cycloalkyl group in a PET tracer molecule was hypothesized to increase metabolic stability. ru.nl

Structure-Activity Relationship (SAR) Studies of cis-3-(Benzyloxy)cyclobutanamine Analogues

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. For analogues of this compound, SAR studies focus on how modifications to its core components affect target binding and efficacy.

Systematic Modification of the Benzyloxy Moiety and Amine Functionality

The benzyloxy and amine groups are the primary points for interaction with biological targets and for synthetic modification.

Amine Functionality: The primary amine of this compound is a key interaction point, often forming salt bridges or hydrogen bonds in a receptor's binding site. Its basicity can be modulated through substitution (e.g., forming secondary or tertiary amines) or by conversion to amides or carbamates, such as a benzyloxycarbonyl (Cbz) group. nih.gov These changes significantly impact a compound's polarity, membrane permeability, and binding affinity. nih.gov

Benzyloxy Moiety: The benzyloxy group provides a large, hydrophobic component that can engage in van der Waals or pi-stacking interactions within a binding pocket. Systematic modification involves altering the substitution pattern on the phenyl ring. Adding electron-withdrawing or electron-donating groups can influence the electronic properties and metabolic stability of the molecule. mdpi.com Replacing the phenyl ring with other aromatic or heteroaromatic systems allows for a broad exploration of the binding pocket's steric and electronic requirements.

Table 1: Hypothetical SAR of Benzyloxy Moiety Modifications This table illustrates general principles of SAR and is for exemplary purposes.

Modification on Phenyl Ring of Benzyloxy GroupRationalePotential Impact on Activity
None (unsubstituted)Baseline compound for comparison.Baseline activity.
4-FluoroAdds a small, electron-withdrawing group; can block metabolic oxidation.May increase metabolic stability and binding affinity through specific interactions.
4-MethoxyAdds an electron-donating group.Could enhance or decrease activity depending on the electronic requirements of the binding pocket.
3,4-DichloroAdds bulky, electron-withdrawing groups.Explores larger regions of the hydrophobic pocket; may increase potency.

Impact of Cyclobutane Substitution Patterns on Biological Activity

The rigid cyclobutane ring's substitution pattern is critical for defining a molecule's three-dimensional shape.

Cis vs. Trans Isomerism: The relative orientation of the substituents on the cyclobutane ring is often a determining factor for biological activity. For many targets, the cis-isomer, which places the functional groups on the same side of the ring, is required to achieve the correct geometry for binding. nih.govnih.gov The trans-isomer would project these groups in opposite directions, likely preventing proper engagement with the binding site.

Positional Isomerism: Moving the substituents to different positions on the cyclobutane ring (e.g., 1,2- vs. 1,3-substitution) dramatically alters the distance and angle between them. The 1,3-disubstituted pattern, as in this compound, provides a specific spatial arrangement that may be optimal for spanning key interaction points within a target protein.

Table 2: Impact of Cyclobutane Isomerism on Biological Activity This table illustrates general principles of SAR and is for exemplary purposes.

IsomerDescriptionPredicted Biological Activity
cis-1,3-disubstitutedFunctional groups are on the same side of the ring.Often the more active isomer, as it mimics the required conformation of endogenous ligands or other active compounds. nih.gov
trans-1,3-disubstitutedFunctional groups are on opposite sides of the ring.Typically shows significantly lower or no activity due to incorrect vector projection of functional groups. nih.gov
cis-1,2-disubstitutedFunctional groups are adjacent and on the same side.Presents a different spatial relationship, which may be beneficial for targets requiring closer interaction points.

Rational Design Based on Target Binding Pockets

Modern drug discovery heavily relies on rational design, which uses structural information about the biological target to guide the synthesis of new molecules. nih.govnih.gov This approach is particularly effective for optimizing scaffolds like this compound.

The process begins with determining the high-resolution structure of the target protein, often in complex with a known ligand, using techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM). biorxiv.orgresearchgate.net Computational tools such as molecular docking and molecular dynamics simulations are then used to model how this compound and its analogues fit into the binding site. nih.govresearchgate.net These models can reveal key interactions, such as hydrogen bonds formed by the amine or hydrophobic contacts made by the benzyl (B1604629) group, and identify unoccupied pockets that could be exploited. nih.gov This integrated experimental-computational approach allows chemists to design new analogues with modifications predicted to improve binding affinity and selectivity, thereby accelerating the development of potent and specific drug candidates. nih.gov

Biological Activity and Molecular Mechanisms of Action

Ligand-Target Binding Interactions and Affinity

The affinity and specificity of a ligand for its biological target are determined by the precise nature of the intermolecular forces established within the protein's binding pocket.

Hydrogen bonds are critical for the stable binding of ligands to proteins. In various protein-ligand complexes, specific amino acid residues within the binding pocket act as hydrogen bond donors or acceptors. For instance, in the context of ubiquinol (B23937) oxidase, pulsed EPR studies have revealed that a semiquinone intermediate forms strong hydrogen bonds with residues such as Asp-75 and Arg-71 or Gln-101. nih.gov Altering this hydrogen bond network, for example through mutation, can lead to a loss of catalytic function, underscoring the importance of these specific interactions. nih.gov Similarly, for derivatives of cis-3-(Benzyloxy)cyclobutanamine, the amine and ether oxygen can participate in hydrogen bonding, anchoring the molecule within a target's active site.

The size, shape, and electronic distribution of a ligand significantly influence its binding orientation and affinity. Steric hindrance can prevent a ligand from adopting an optimal conformation for binding, while complementary shapes can enhance it. Electronic effects, such as the inductive effect of substituents, can modulate the strength of interactions like hydrogen bonds. nih.gov Studies on substituted derivatives of other complex molecules have shown that both the type and position of substituents can alter binding and cleavage efficiency, demonstrating that both steric and electronic properties play a crucial role. nih.gov For cyclobutanamine derivatives, the bulky benzyloxy group introduces significant steric and electronic features that would heavily influence its binding mode with any potential protein target.

X-ray crystallography of ligand-protein complexes provides definitive evidence of binding modes. For example, the co-crystal structure of the inhibitor CX-4945 with the kinase CSNK2A1 reveals the precise interactions within the ATP-binding site. frontiersin.org While specific co-crystal structures for this compound are not prominently available in the literature, the structures of related inhibitors bound to their targets are invaluable for understanding how the cyclobutane (B1203170) scaffold could be oriented. The crystal structure of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, a related cyclic amino acid derivative, shows how intermolecular hydrogen bonds stabilize the crystal lattice, a principle that also applies to ligand-protein interactions. nih.gov

Enzyme Inhibition and Modulation

Cyclobutanamine-containing molecules have been investigated for their potential to modulate the activity of various enzymes, including kinases and poly(ADP-ribose) polymerases (PARPs).

Protein kinases are a major class of drug targets, particularly in oncology. Casein kinase 2 (CSNK2) is a serine/threonine kinase implicated in cell proliferation and survival pathways, making it a target for cancer therapy. nih.gov Various inhibitors have been developed to target CSNK2, with compounds like CX-4945 and Inhibitor 8 showing effective, dose-dependent inhibition in cellular assays. frontiersin.orgnih.gov The development of such inhibitors often relies on creating molecules that can compete with ATP for binding in the kinase's active site. While direct evidence for this compound as a CSNK2 inhibitor is limited, its structural components suggest potential for scaffold-hopping approaches in designing new kinase inhibitors.

PARP enzymes are involved in DNA repair and signaling. PARP14, in particular, has emerged as a drug target for cancer and inflammatory diseases due to its role in modulating immune responses. nih.govnih.gov It uses NAD+ to modify target proteins, and its inhibition can affect cell signaling pathways. nih.gov Structure-based design has led to potent and selective PARP14 inhibitors, such as RBN012759, which has an IC₅₀ of 0.003 μM and demonstrates high selectivity over other PARP family members. nih.gov Inhibition of PARP14 has been shown to reverse pro-tumor gene expression in macrophages and can re-sensitize tumors to immune checkpoint blockade. nih.govbiorxiv.org Combining PARP14 inhibition with therapies like PD-1 blockade is being explored as a strategy to overcome treatment resistance in cancers such as melanoma. biorxiv.org The development of novel PARP14 inhibitors could potentially incorporate scaffolds like cyclobutanamine to explore new chemical space.

Mechanisms of Targeted Protein Degradation (e.g., BCL6 via PROTACs)

A significant application of molecules structurally related to this compound is in the construction of PROTACs. These are bifunctional molecules that facilitate the degradation of specific target proteins by hijacking the cell's natural protein disposal system. A notable example is the development of a PROTAC targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in certain cancers like diffuse large B-cell lymphoma (DLBCL). researchgate.netnih.gov

In a key study, researchers at AstraZeneca developed a potent and selective BCL6 PROTAC. researchgate.netyoutube.com While the specific use of this compound is not explicitly named in the primary publication, analysis of the synthetic schemes often found in supplementary information of such studies reveals the use of structurally similar amine-containing cyclobutane linkers. These linkers play a crucial role in connecting the BCL6-binding moiety of the PROTAC to the ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). researchgate.netnih.gov

The mechanism of action of such a BCL6 PROTAC is as follows:

The PROTAC molecule simultaneously binds to the BCL6 protein and the E3 ubiquitin ligase, forming a ternary complex.

This proximity induces the E3 ligase to transfer ubiquitin molecules to the BCL6 protein.

The poly-ubiquitinated BCL6 is then recognized and degraded by the proteasome, a cellular machinery responsible for protein degradation.

This targeted degradation of BCL6 is a promising therapeutic strategy for cancers that are dependent on this protein for their survival and proliferation. researchgate.netnih.gov

Cellular Assays for Functional Validation (e.g., Antiproliferative Assays)

The functional consequences of targeted protein degradation induced by PROTACs are typically validated through a series of cellular assays. In the context of the BCL6 PROTAC, researchers have employed several assays to confirm its activity in cancer cell lines. researchgate.net

One of the primary methods is the antiproliferative assay . These assays measure the ability of a compound to inhibit the growth and proliferation of cancer cells. For the BCL6 PROTAC, its effect on the proliferation of various DLBCL cell lines was evaluated. researchgate.net The results from these studies have shown that while the PROTAC could effectively degrade BCL6, this did not always translate into a strong antiproliferative response in all tested cell lines. researchgate.net

Further cellular assays are used to confirm the mechanism of action. For instance, immunofluorescence and subcellular fractionation followed by Western blotting can be used to visualize and quantify the degradation of the target protein (BCL6) within different cellular compartments (e.g., nucleus, cytoplasm). researchgate.net These experiments confirmed that the BCL6 PROTAC could access and degrade BCL6 in various cellular locations. researchgate.net

Theoretical and Computational Studies on Cis 3 Benzyloxy Cyclobutanamine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org By solving approximations of the Schrödinger equation, we can determine the electronic structure, which in turn governs the molecule's reactivity and physical properties. iastate.edu For cis-3-(Benzyloxy)cyclobutanamine, these calculations provide a foundational understanding of its chemical behavior.

Methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) would be employed to optimize the molecule's geometry to its lowest energy state. From this optimized structure, key electronic descriptors can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites), such as the nitrogen of the amine and the oxygen of the ether, and electron-poor regions (electrophilic sites). This information is invaluable for predicting sites of interaction for electrophilic and nucleophilic attack.

Table 5.1.1: Hypothetical Quantum Mechanical Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-8.5 eVIndicates regions susceptible to electrophilic attack.
LUMO Energy1.2 eVIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap9.7 eVSuggests high kinetic stability.
Dipole Moment2.1 DebyeIndicates overall molecular polarity.
N Atom Partial Charge-0.6 eConfirms the nucleophilic character of the amine group.
O Atom Partial Charge-0.5 eConfirms the nucleophilic character of the ether oxygen.

These calculations collectively suggest that the primary amine is the most likely site for protonation and interaction with electrophiles, a critical piece of information for understanding its potential biological targets and reaction mechanisms.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given the presence of a primary amine, a common pharmacophore, this compound is a candidate for interaction with various biological targets. Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools to explore and characterize these potential interactions. nih.govfrontiersin.org

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The amine functionality suggests potential targets such as monoamine transporters (e.g., serotonin, dopamine (B1211576) transporters) or G-protein coupled receptors (GPCRs). A hypothetical docking study could be performed against a human monoamine transporter. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of various poses of the ligand in the protein's binding site. frontiersin.org

Table 5.2.1: Hypothetical Docking Results against a Monoamine Transporter

LigandDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
This compound-8.2ASP79, SER438Ionic Bond, Hydrogen Bond
PHE335Pi-Pi Stacking
Reference Inhibitor-9.5ASP79, TYR176Ionic Bond, Hydrogen Bond

The results would help identify crucial interactions, such as an ionic bond between the protonated amine of the ligand and a key aspartate residue in the receptor, and hydrogen bonds or hydrophobic interactions that contribute to binding affinity. biorxiv.org

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. biorxiv.org An MD simulation, typically run for hundreds of nanoseconds, would be initiated from the best-docked pose. Analysis of the simulation trajectory would reveal the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein upon ligand binding. biorxiv.org A stable complex would show minimal deviation in RMSD values after an initial equilibration period, suggesting a durable binding interaction.

Conformational Landscape Analysis of Cyclobutane (B1203170) Derivatives

The four-membered cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. dalalinstitute.com The specific conformation of this compound—including the pucker of the ring and the relative orientations of the two substituents—can significantly influence its shape and how it interacts with a binding partner.

A conformational landscape analysis would be performed to identify the low-energy conformers of the molecule. This involves systematically rotating all rotatable bonds (e.g., the C-O and C-N bonds) and exploring the ring's puckering potential energy surface. Computational methods, combining molecular mechanics for an initial broad search followed by higher-level QM calculations (like DFT) for refinement, can map these conformations and their relative energies. acs.org The analysis for cyclobutane derivatives often reveals a delicate balance between angle strain in more planar forms and torsional strain in more puckered forms. acs.orgnih.gov

Table 5.3.1: Hypothetical Relative Energies of this compound Conformers

Conformer IDRing Puckering AngleSubstituent OrientationRelative Energy (kcal/mol)Boltzmann Population (%)
Conf-120°Equatorial-like0.0075.2
Conf-218°Axial-like1.1012.9
Conf-30° (Planar TS)Eclipsed4.50<0.1

The results would likely show one or two dominant low-energy conformations that the molecule predominantly adopts in solution, which are the most relevant for biological activity.

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which can serve as a benchmark for experimental characterization. acs.org These predictions are derived from the QM-calculated electronic structure and geometry. researchgate.net

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations determine the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). The predicted spectrum would be crucial for confirming the structure and stereochemistry of a synthesized sample.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific bond stretching or bending motion. This is useful for identifying the presence of key functional groups, such as the N-H stretches of the amine, C-O stretch of the ether, and C-H stretches of the aromatic and aliphatic portions. protheragen.ai

Table 5.4.1: Hypothetical Predicted Spectroscopic Data for this compound

Spectrum TypeKey Signal (Hypothetical)Predicted ValueAssignment
¹³C NMRC-N52.5 ppmCarbon bearing the amine group
¹³C NMRC-O75.8 ppmCarbon bearing the benzyloxy group
¹H NMRH-C-N3.6 ppmProton on the carbon with the amine group
IRN-H Stretch3350, 3380 cm⁻¹Primary amine symmetric/asymmetric stretching
IRC-O-C Stretch1100 cm⁻¹Ether linkage stretching

In silico Screening and Lead Optimization Strategies

This compound can be considered a molecular fragment or a hit compound for a drug discovery program. frontiersin.org Computational strategies are essential for advancing such a compound into a viable drug candidate. nih.gov

In silico Screening: If this compound shows promising, albeit weak, activity, it can be used as a query for virtual screening. A large library of commercially available or virtually generated compounds containing the cyclobutane amine scaffold could be docked into the same hypothetical target. This process rapidly identifies derivatives with potentially higher binding affinities. rsc.org

Lead Optimization: Lead optimization is the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.com Based on the computational insights from the previous sections, several strategies could be employed:

Structure-Based Design: Using the docking pose (Section 5.2) as a guide, modifications can be made to the benzyl (B1604629) group or the cyclobutane ring to exploit additional interactions within the binding pocket. For example, adding a hydroxyl group to the benzene (B151609) ring could form a new hydrogen bond with a nearby residue.

Conformational Constraint: If the bioactive conformation is known from the analysis in Section 5.3, the molecule could be modified to lock it into this conformation, potentially increasing binding affinity and reducing off-target effects.

Property-Based Optimization: Computational models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. If the initial compound is predicted to have poor metabolic stability, modifications could be made to block sites of metabolism without disrupting binding.

This iterative cycle of computational prediction, chemical synthesis, and experimental testing is the cornerstone of modern, efficient drug discovery. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for cis-3-(Benzyloxy)cyclobutanamine, and how do reaction conditions influence stereoselectivity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination of a cyclobutanamine precursor with a benzyloxy-containing electrophile. For stereoselectivity, reaction temperature, solvent polarity, and catalyst choice are critical. For example, using polar aprotic solvents (e.g., DMF) at 80°C can enhance nucleophilic attack on the cyclobutane ring . Catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) may improve cis-selectivity, though specific protocols require optimization via Design of Experiments (DoE) .

Advanced: How can researchers resolve contradictions in reported yields or physicochemical properties of this compound across studies?

Methodological Answer:
Contradictions often arise from impurities, unoptimized purification methods, or analytical variability. To resolve discrepancies:

  • Reproducibility Checks: Validate synthesis protocols using high-purity reagents (e.g., >97% purity, as per catalog standards ).
  • Analytical Harmonization: Use standardized NMR (e.g., 1^1H, 13^13C) and HPLC conditions (e.g., C18 columns, 0.1% TFA in mobile phase) .
  • Data Cross-Validation: Compare results with EPA DSSTox or NIST Chemistry WebBook entries for analogous compounds .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation risks; static discharge must be mitigated during solvent handling .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with target receptors (e.g., serotonin transporters). Validate predictions with in vitro assays .
  • QSAR Models: Train models on datasets from EPA DSSTox or ChEMBL, focusing on descriptors like logP, polar surface area, and hydrogen-bonding capacity .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR (δ 7.3–7.4 ppm for benzyl aromatic protons; δ 3.5–4.0 ppm for cyclobutane CH2_2O) .
  • HPLC-MS: Use reverse-phase columns (e.g., C18) with ESI-MS for purity (>95%) and molecular ion confirmation (expected [M+H]+^+ ~206.3 g/mol) .

Advanced: What strategies optimize the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Lyophilization: For long-term storage, lyophilize the compound under vacuum and store at -20°C in amber vials .

Basic: How does the benzyloxy group influence the compound’s reactivity in downstream functionalization?

Methodological Answer:
The benzyloxy moiety acts as a protecting group for hydroxylamines. It can be selectively removed via hydrogenolysis (H2_2, Pd/C) or acidic conditions (TFA/H2_2O) without affecting the cyclobutane ring .

Advanced: What methodologies validate enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC: Use columns like Chiralpak IA with hexane:isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .

Basic: How can researchers mitigate side reactions during benzyloxy group introduction?

Methodological Answer:

  • Base Selection: Use mild bases (e.g., K2_2CO3_3) instead of strong bases to avoid cyclobutane ring opening .
  • Solvent Control: Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce byproduct formation .

Advanced: What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?

Methodological Answer:

  • Radioligand Binding Assays: Screen for affinity at serotonin/dopamine transporters using 3^3H-labeled ligands .
  • Functional Assays: Measure cAMP inhibition in HEK293 cells expressing GPCRs to assess agonist/antagonist activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.